molecular formula C17H24O2 B2752486 2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 470692-43-4

2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B2752486
CAS No.: 470692-43-4
M. Wt: 260.377
InChI Key: SGISQVBZQSXLCD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a methoxyphenyl group and a trimethylbicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several methods. One common approach involves the transesterification of racemic endo-bicyclo[2.2.1]heptan-2-ol with 2,2,2-trichloroethylbutyrate in an inert anhydrous organic solvent in the presence of mammalian pancreatic lipase . Another method includes the interaction of (2S)-endo-bicyclo[2.2.1]heptan-2-ol with 3-hydroxy-4-methoxybenzaldehyde in the presence of triphenylphosphine and diethyldicarboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as pancreatic lipase, is common in industrial settings to achieve enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-15(2)12-9-10-16(3,11-12)17(15,18)13-7-5-6-8-14(13)19-4/h5-8,12,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGISQVBZQSXLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1(C3=CC=CC=C3OC)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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